![molecular formula C19H21ClN2O3S B5203557 N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide
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Overview
Description
The compound “N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide” is a complex organic molecule that contains several functional groups . It has an allyl group, a sulfonyl group attached to a 4-chlorophenyl ring, and a 4-methylbenzyl group attached to a glycinamide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors . The allyl group could be introduced through allylation, the sulfonyl group through sulfonylation, and the 4-methylbenzyl group through a suitable coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the allyl group could introduce some degree of unsaturation into the molecule . The sulfonyl group attached to the 4-chlorophenyl ring would likely have a strong influence on the electronic properties of the molecule .Chemical Reactions Analysis
The allyl group in the molecule could potentially undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The sulfonyl group could participate in various substitution and elimination reactions .Scientific Research Applications
- Research Finding : Wang et al. reported an unprecedented cross-coupling between an NHC-stabilized acyl radical and a delocalized allyl radical. This reaction enables 1,2-sulfonylacylation of allenes under mild conditions, providing valuable sulfonyl-containing multi-substituted allyl ketones .
- Reactivity : 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides follow an SN1 pathway due to resonance-stabilized carbocations .
- Application : Researchers explore the allyl motif as a powerful tool for fragment-based design in cancer treatment . By modifying allyl-containing compounds, they aim to develop novel anticancer agents.
Radical Functionalization via Allyl Radicals
Benzylic Position Reactions
Fragment-Based Drug Design in Cancer Treatment
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-12-21-19(23)14-22(13-16-6-4-15(2)5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11H,1,12-14H2,2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGNGWTBQVIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
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